

Application Note: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1337626

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Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. This scaffold is a core component of several commercially available drugs, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the C3 position can serve as a key step for further functionalization or to modulate the biological activity of the molecule. This document provides a detailed two-step protocol for the synthesis of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**, starting from 2-aminopyridine. The first step involves the cyclization of 2-aminopyridine with chloroacetone to form the 2-methylimidazo[1,2-a]pyridine intermediate, followed by regioselective nitration at the C3 position.

Data Summary

The synthesis involves two sequential reactions: the formation of the imidazo[1,2-a]pyridine ring system, followed by electrophilic nitration. The quantitative data for each step, based on representative literature procedures, are summarized below.

Step	Reactants	Product	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Melting Point (°C)
1	2-Aminopyridine, Chloroacetone	2-Methylimidazo[1,2-a]pyridine	Ethanol	6	Reflux (≈78)	75-85	55-58
2	2-Methylimidazo[1,2-a]pyridine, HNO ₃ , H ₂ SO ₄	2-Methyl-3-nitroimidazo[1,2-a]pyridine	Acetic Acid	0.5 - 1	0 - 25	60-70	144-146

Physicochemical Properties of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**[\[1\]](#)[\[2\]](#)

- CAS Number: 34165-09-8
- Molecular Formula: C₈H₇N₃O₂
- Molecular Weight: 177.16 g/mol

Experimental Protocols

This synthesis is performed in two main parts. It is recommended to purify the intermediate from Step 1 before proceeding to Step 2.

Part 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This procedure outlines the condensation reaction between 2-aminopyridine and chloroacetone to form the bicyclic imidazo[1,2-a]pyridine core.

Materials:

- 2-Aminopyridine

- Chloroacetone (stabilized)
- Anhydrous Sodium Bicarbonate (NaHCO_3)
- Ethanol (absolute)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized water

Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a 250 mL round-bottom flask, add 2-aminopyridine (1.0 eq), anhydrous sodium bicarbonate (2.0 eq), and absolute ethanol (100 mL).
- Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
- Add chloroacetone (1.1 eq) dropwise to the stirring suspension. Caution: Chloroacetone is a lachrymator and toxic; handle in a fume hood.

- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.
- Maintain the reflux with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Resuspend the resulting residue in deionized water (50 mL) and transfer to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting-point solid.
- The crude 2-methylimidazo[1,2-a]pyridine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

This procedure describes the regioselective nitration of the 2-methylimidazo[1,2-a]pyridine intermediate at the C3 position, which is the most electron-rich and sterically accessible position for electrophilic attack. This protocol is adapted from general nitration procedures for related imidazo[1,5-a]pyridines.[3]

Materials:

- 2-Methylimidazo[1,2-a]pyridine (from Part 1)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)

- Glacial Acetic Acid
- Ice
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Deionized water

Equipment:

- Three-neck round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Büchner funnel and flask
- Standard laboratory glassware

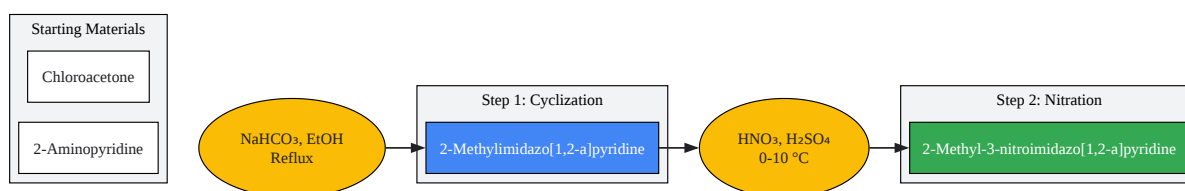
Procedure:

- In a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid (20 mL).
- Cool the flask in an ice bath to 0-5°C.
- Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) in a separate flask, keeping it cool in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of 2-methylimidazo[1,2-a]pyridine over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.
- After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

- Slowly and carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker with constant stirring.
- A yellow precipitate of the nitro product should form.
- Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with copious amounts of cold deionized water.
- Dry the product under vacuum. Recrystallization from an appropriate solvent such as ethanol can be performed for further purification.

Workflow Visualization

The following diagram illustrates the two-step synthesis pathway for **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.



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Caption: Two-step synthesis of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

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